Noformicin

Description

Historical Context and Significance of Noformicin Discovery

The discovery of this compound is rooted in the exploration of natural products, specifically those derived from endophytic bacteria. This compound is notably synthesized by Psychrobacter faecalis, a bacterium identified as an endophyte of Averrhoa carambola (star fruit) researchgate.net. This origin highlights the significance of endophytic microorganisms as a promising source for novel chemical compounds with potential biological activities nih.govresearchgate.net. The history of antimicrobial discovery has seen significant advancements since the late 19th and early 20th centuries, with a "golden era" of antibiotic discovery between the 1950s and 1970s news-medical.netnih.gov. However, the emergence of drug resistance among pathogens has revitalized interest in bioprospecting for new natural microbial products, making the discovery of compounds like this compound particularly relevant in contemporary research researchgate.netresearchgate.net.

Overview of this compound's Documented Biological Activities in Academic Research

Academic inquiry into this compound has documented its capacity for the inhibition of microbial pathogens researchgate.net. Research findings indicate that this compound exhibits antibacterial activity researchgate.net. This activity is a key focus of studies investigating its potential applications.

Table 1: Documented Biological Activities of this compound

| Activity Type | Description |

| Antibacterial | Exhibits activity against bacteria researchgate.net. |

| Microbial Inhibition | Capable of inhibiting microbial pathogens researchgate.net. |

Scope of Current Academic Inquiry into this compound and its Scientific Relevance

Current academic inquiry into this compound largely revolves around its potential as a source of new antimicrobial agents. The scientific relevance of this compound stems from the urgent global need for novel compounds to combat the increasing threat of antibiotic resistance, which leads to a significant number of deaths annually prz.edu.pl. Fungi and other natural sources, including endophytic microbes, are increasingly recognized as reservoirs of active compounds with a wide range of biological activities, making the study of compounds like this compound crucial nih.govprz.edu.pl. Research efforts are focused on exploring and characterizing such natural products to expand the knowledge base of antimicrobial activity and to support the development of new therapeutic options prz.edu.pluwa.edu.au. The investigation of this compound, synthesized by an endophyte, contributes to this broader research landscape by exploring untapped bioactive potential researchgate.netnih.gov.

Compound Information

Structure

3D Structure

Properties

CAS No. |

16426-41-8 |

|---|---|

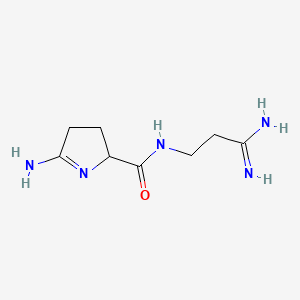

Molecular Formula |

C8H15N5O |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14) |

InChI Key |

QGFXBZOMUMWGII-UHFFFAOYSA-N |

SMILES |

C1CC(=NC1C(=O)NCCC(=N)N)N |

Canonical SMILES |

C1CC(=NC1C(=O)NCCC(=N)N)N |

Synonyms |

(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide noformicin NOFORMICIN, (+)- noformicin, (DL)-isomer noformycin |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Noformicin

Isolation and Characterization from Natural Microbial Sources

Noformicin has been identified and isolated from distinct bacterial genera, underscoring its presence across different microbial ecosystems.

This compound is known to be produced by the bacterium Nocardia formica, specifically strain N.R.R.L. 2470 huidacollection.cnriken.jp. This actinomycete, first documented as a producer in the mid-20th century, has been a classical source for the compound archive.org. The Japan Collection of Microorganisms (JCM) catalogue also lists "Nocardia formica" (JCM 3140) as a producer of this compound riken.jp.

More recently, this compound has been identified as a metabolite synthesized by Psychrobacter faecalis, an endophytic bacterium isolated from the star fruit plant, Averrhoa carambola huidacollection.cnriken.jpctdbase.orgresearchgate.net. This discovery expands the known natural sources of this compound beyond the Nocardia genus, highlighting the potential for diverse microbial communities, particularly endophytes, to produce bioactive secondary metabolites riken.jpresearchgate.net.

Production by Nocardia formica

Investigational Approaches to this compound Biosynthesis Elucidation

The elucidation of biosynthetic pathways for natural products like this compound is a complex but crucial area of research, often involving a combination of biochemical and genetic studies.

While the specific, detailed enzymatic steps and proposed precursors for this compound biosynthesis are not extensively detailed in the readily available literature, the general principles of natural product biosynthesis apply mdpi.comnih.govnih.gov. Biosynthesis investigations typically involve identifying the genes responsible for the formation of complex natural products and characterizing the enzymes involved through in vivo and in vitro studies nih.gov. Many natural products, including alkaloids (which share structural features with this compound), are biosynthesized from amino acids, with building blocks from pathways such as the acetate, shikimate, or deoxyxylulose phosphate (B84403) pathways often incorporated mdpi.commdpi.com. The elucidation of such pathways can reveal the intricate mechanisms of organic compound formation archive.org.

The field of genetic regulation and pathway engineering offers significant potential for understanding and optimizing the production of compounds like this compound. Genetic engineering enables the manipulation of enzymatic, transport, and regulatory functions within microorganisms to improve cellular activities and optimize bioprocesses numberanalytics.comnih.gov. Synthetic biology provides frameworks for designing and refining complex genetic circuits and metabolic pathways, allowing for precise control over cellular processes numberanalytics.comnih.govmit.edu. For natural products, this can involve identifying and modifying gene clusters responsible for secondary metabolite production nih.gov. By understanding the underlying genetic and enzymatic machinery, it may be possible to enhance this compound yields or even engineer its production in more amenable host organisms nih.govnih.gov. This involves optimizing metabolic flux and overcoming bottlenecks in the biosynthetic pathway through targeted gene expression or enzyme engineering nih.govnih.gov.

Molecular and Cellular Mechanisms of Action of Noformicin

Antiviral Mechanisms of Noformicin in Research Models

Research has indicated this compound's inhibitory effects against several RNA viruses, with studies conducted in both in ovo and murine models.

Inhibition of Mumps Virus and Newcastle Disease Virus in Chicken Embryo Models

This compound has been shown to exert an inhibitory effect on the mumps virus and Newcastle disease virus (NDV) when tested in chicken embryo models. medchemexpress.commedchemexpress.comhuidacollection.cn Embryonated chicken eggs serve as a common and effective in ovo system for the propagation and study of various viruses, including NDV and mumps virus. woah.orgfao.orgveterinaryworld.orgresearchgate.netnih.gov The infection of chicken embryos by NDV can lead to observable pathological changes and embryonic death, indicating the virus's impact on the host system. veterinaryworld.orgresearchgate.net The observed inhibitory action of this compound in these models highlights its capacity to interfere with the progression of these viral infections in ovo.

Attenuation of Influenza Virus (A and B strains) Progression in Murine Models

In murine models, this compound has demonstrated an ability to attenuate the progression of influenza virus infections. Specifically, it extended the survival of mice infected with swine influenza A (PR8) and influenza B (Lee) viruses. medchemexpress.commedchemexpress.com Further studies identified DL-noformicin as significantly active against the influenza virus, leading to an increase in survivor numbers and mean survival time in treated, infected Swiss mice. researchgate.netresearchgate.net This activity was also associated with a reduction in virus-induced lung consolidation in these murine models. researchgate.netresearchgate.net

Table 1: Summary of Antiviral Effects of this compound

| Viral Target | Research Model | Observed Effect |

| Mumps Virus | Chicken Embryo | Inhibitory effect on viral progression. medchemexpress.commedchemexpress.comhuidacollection.cn |

| Newcastle Disease Virus | Chicken Embryo | Inhibitory effect on viral progression. medchemexpress.commedchemexpress.comhuidacollection.cn |

| Influenza A (PR8) | Murine (Swiss mice) | Extended survival, reduced virus-induced lung consolidation. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net |

| Influenza B (Lee) | Murine (Swiss mice) | Extended survival, reduced virus-induced lung consolidation. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net |

Investigation of Specific Viral Replication Stages or Host Factor Modulation

While this compound's antiviral efficacy in various models is established, the specific details regarding its direct interaction with particular viral replication stages or its modulation of host factors are not extensively detailed in the provided literature. Antiviral drugs generally target different stages of the viral life cycle, such as attachment, entry, uncoating, genome replication, protein synthesis, assembly, or release, or they may interfere with host-regulated pathways. nih.govyoutube.comlongdom.orgyoutube.com However, the precise molecular events through which this compound exerts its antiviral effects, such as inhibiting a specific viral enzyme or modulating a host protein, are not explicitly described in the available search results.

Antibacterial Mechanisms of this compound

Beyond its antiviral properties, this compound also demonstrates significant antibacterial activity, primarily through its interaction with the bacterial ribosomal machinery.

Ribosomal Interference: Binding to the 30S Subunit of Bacterial Ribosome

This compound dihydrochloride (B599025) has been identified as an inhibitor of bacterial protein synthesis. Its primary mechanism of action involves binding to the 30S subunit of the bacterial ribosome. ontosight.ai This interaction is critical, as the 30S ribosomal subunit plays a central role in the initiation and decoding phases of bacterial protein synthesis. nih.govlumenlearning.com Similar to certain aminoglycoside antibiotics like paromomycin (B158545) and neomycin, which also bind specifically to the 30S ribosomal subunit and interact with the 16S ribosomal RNA (rRNA) within the decoding site, this compound's binding likely induces conformational changes that disrupt normal ribosomal function. nih.govlumenlearning.comnih.gov

Consequential Impact on Bacterial Protein Synthesis

The binding of this compound to the 30S ribosomal subunit directly leads to the inhibition of bacterial protein synthesis. ontosight.ai This disruption of protein synthesis is a well-established mechanism for antibacterial agents, as it prevents bacteria from producing essential proteins required for their growth, replication, and survival. nih.govlumenlearning.com The interference with the 30S subunit can lead to misreading of messenger RNA (mRNA) codons, resulting in the production of faulty or truncated proteins, and can also inhibit the formation of functional ribosomal subunits, ultimately impairing bacterial cellular processes. nih.govlumenlearning.com

Table 2: Summary of Antibacterial Mechanism of this compound

| Target Structure | Mechanism of Interference | Consequential Impact |

| Bacterial 30S Ribosomal Subunit | Direct binding to the subunit. ontosight.ai | Inhibition of bacterial protein synthesis. ontosight.ai |

Enzymatic Inhibition and Molecular Target Engagement

Nucleic Acid Interaction: Binding to the Minor Groove of B-DNA

Role of Stereochemistry in DNA Binding Efficiency (e.g., 4R vs. 4S enantiomer)

The stereochemistry of this compound, an oligopeptide antitumor antibiotic, plays a critical role in its interaction with DNA, specifically its ability to bind to the minor groove of B-DNA. This compound possesses a single stereocenter, and studies have investigated the differential binding efficiencies of its 4R and 4S enantiomers to elucidate the structural determinants of its DNA interaction nih.gov.

Research employing ab initio and molecular mechanics calculations has demonstrated that the 4R structure of this compound exhibits more effective binding to DNA compared to its 4S enantiomer nih.gov. This distinction in binding affinity is attributed to subtle differences in the spatial arrangement of hydrogen bond donating sites within the antibiotic when complexed with DNA. For optimal binding, the N-N1-N4 and N1-N5 distances in the DNA-bound antibiotic are considered crucial, with an ideal value approximating 9.1 Å nih.gov.

Table 1: Interatomic Distances in DNA-Bound this compound Enantiomers and Binding Effectiveness

| Enantiomer | N-N1-N4 Distance (Å) | N1-N5 Distance (Å) | Relative Binding Effectiveness |

| 4R-Noformicin | 9.05 | 9.15 | More effective |

| 4S-Noformicin | 9.23 | 9.26 | Less effective |

| Optimal Binding | ~9.1 | ~9.1 | N/A |

Note: Data derived from quantum chemical and molecular mechanics studies on DNA-bound this compound nih.gov.

An intriguing finding from these studies is that, contrary to some other oligopeptide antibiotics where the natural configuration confers maximal binding efficiency, the natural 4S configuration of this compound does not result in the most effective DNA binding. This suggests that the biogenetic pathways leading to the production of this compound may not prioritize maximal DNA binding efficiency in the same manner as for certain other related compounds nih.gov. The enhanced binding of the 4R enantiomer underscores the critical importance of specific stereochemical orientations for optimal interaction with the DNA minor groove.

Structural Aspects and Structure Activity Relationship Sar Studies of Noformicin

Elucidation of Noformicin's Core Pyrrolidine (B122466) Amide Scaffold

This compound possesses a fundamental pyrrolidine amide scaffold, a structural motif frequently encountered in various biologically active molecules. ctdbase.orgkarger.com The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the amide linkage signifies a carbonyl group directly bonded to a nitrogen atom. The precise elucidation of this compound's chemical structure, C8H15N5O, would typically involve a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside elemental analysis and potentially X-ray crystallography for definitive three-dimensional structural assignment. nih.gov While the specific historical details of this compound's structural elucidation are not detailed in the provided search results, the identification of its pyrrolidine amide core is fundamental to understanding its chemical reactivity and biological interactions.

Stereochemical Influence on this compound's Biological Activity

Stereochemistry, particularly the spatial arrangement of atoms, plays a pivotal role in determining the biological activity of chiral compounds, including many natural products and synthetic drugs. nih.govmdpi.comnih.govmdpi.commdpi.comresearchgate.netnih.gov Proteins, enzymes, and receptors, which are themselves chiral, exhibit high specificity for particular stereoisomers, influencing binding affinity, metabolism, and distribution within biological systems. nih.govkcl.ac.uk The presence of "(-)-Noformicin" in chemical databases indicates that this compound exists in enantiomeric forms, suggesting that its stereochemistry is likely significant for its biological profile. nih.gov

While specific comparative experimental data detailing the differential activity of the (+)- and (±)-forms of this compound were not explicitly found in the provided search results, the principle of stereoisomeric influence on biological activity is well-established across various compound classes. For instance, studies on other chiral compounds like 3-Br-acivicin isomers have demonstrated that only specific enantiomers, such as the (5S, αS) isomers, exhibit significant antiplasmodial activity, while other stereoisomers may be less potent or inactive. nih.govnih.gov Similarly, the enantiomers of polymyxin (B74138) B have shown strongly reduced antibacterial activity compared to the natural compounds in biological assays. nih.gov In some cases, such as with limonene, the racemic mixture has been reported to show better activity than isolated enantiomers against certain bacteria, highlighting the complex interplay of stereoisomers. mdpi.com This general scientific understanding strongly suggests that the stereochemical configuration of this compound would similarly impact its biological efficacy in experimental systems.

Conceptual Table 1: Illustrative Differential Activity of Stereoisomers (General Principle)

| Compound Class | Stereoisomer | Observed Activity | Reference |

| 3-Br-Acivicin | (5S, αS) | Significant antiplasmodial activity | nih.govnih.gov |

| 3-Br-Acivicin | Other isomers | Less potent or inactive | nih.govnih.gov |

| Polymyxin B | Natural | Potent antibacterial activity | nih.gov |

| Polymyxin B | Enantiomeric | Strongly reduced antibacterial activity | nih.gov |

| Limonene | Racemic | Better antibacterial activity (against certain bacteria) | mdpi.com |

| Limonene | Isolated Enantiomers | Less active (against certain bacteria) | mdpi.com |

Computational methodologies, such as molecular docking and molecular dynamics (MD) simulations, are routinely employed in medicinal chemistry to investigate the binding interactions of stereoisomers with their biological targets. kcl.ac.uknih.govrjraap.com These analyses can provide insights into the precise structural and stereochemical requirements for efficient ligand-target interaction, explaining observed differences in biological activity between enantiomers. For example, molecular modeling has been used to elucidate the structural and stereochemical factors critical for the interaction of 3-Br-acivicin with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to enzyme inactivation. nih.govnih.gov Such computational studies can predict preferred binding conformations, identify key intermolecular contacts, and quantify binding energies, thereby guiding the design of more potent and selective compounds. Although specific computational analyses for this compound's stereoisomeric binding were not found in the search results, these techniques would be instrumental in understanding how different stereoisomers of this compound interact with their putative biological targets and rationalize any observed differential activities.

Differential Activity of (+)- and (±)-Forms in Experimental Systems

Design and Preclinical Evaluation of this compound Analogs and Derivatives

The design and preclinical evaluation of analogs and derivatives are integral to drug discovery, aiming to optimize the pharmacological properties of a lead compound like this compound. This process typically involves systematic chemical modifications guided by SAR studies.

Rational chemical modifications of a lead compound's scaffold, such as the pyrrolidine amide in this compound, are undertaken to improve various aspects of its biological profile. The goal is often to enhance target selectivity, increase potency, improve metabolic stability, or optimize pharmacokinetic properties. kcl.ac.uknih.govnih.govnih.govnih.govfrontiersin.orgrsc.orgchemmethod.com Strategies for modification can include:

Introduction of Substituents: Adding or altering functional groups (e.g., hydrophobic substituents) at specific positions on the core scaffold to modulate interactions with the target, as seen in the design of antimicrobial peptides where modifications to hydrophobic and hydrophilic regions enhanced activity and selectivity. nih.gov Similarly, introducing specific groups to quinolone derivatives has been shown to improve potency and enable new target interactions. nih.gov

Scaffold Hopping: Replacing the core scaffold with a structurally different but functionally equivalent one, while retaining key pharmacophoric elements, to overcome limitations such as poor metabolic stability or selectivity. nih.gov

Alteration of Amide/Ester Linkages: Modifying the amide bond itself or introducing ester linkages can influence chemical stability and pharmacokinetic properties. nih.gov

Chiral Modifications: As stereochemistry is critical, the synthesis and evaluation of specific enantiomers or diastereomers are crucial to identify the most active form and understand stereoselective interactions. nih.govnih.govmdpi.comresearchgate.netnih.gov

While specific examples of this compound analogs and their detailed rational modifications were not identified in the provided search results, the principles applied to other compounds with pyrrolidine or amide moieties illustrate the approach. For instance, SAR studies on N-alkylaryl amide derivatives have focused on establishing structural features associated with potentiation of antimicrobial activity, with specific enantiomers showing improved potency. nih.gov The incorporation of various moieties, such as cyclic imide and sulfonamide radicals, into drug molecules has also been explored to enhance antibacterial and antifungal activity. chemmethod.com

Investigating the SAR of this compound and its derivatives typically involves a combination of synthetic chemistry, in vitro biological assays, and computational studies in model systems. nih.govrjraap.comucl.ac.be

Synthesis of Analogs: A series of structurally related compounds are synthesized, systematically varying substituents or modifying the core scaffold. ucl.ac.bearchive.orgscirp.org

In Vitro Assays: These are critical for quantifying biological activity and include:

Enzyme Inhibition Assays: To measure the ability of compounds to inhibit specific enzymes implicated in disease pathways.

Receptor Binding Assays: To assess affinity for target receptors.

Cell-Based Assays: To evaluate activity in cellular models, such as antimicrobial activity against bacterial or fungal strains (e.g., Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics) or anticancer activity against cell lines. nih.govmdpi.comnih.govchemmethod.comucl.ac.bearchive.orgscirp.orgnotulaebotanicae.ro

In Silico Methods: Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, molecular docking, and molecular dynamics simulations, are used to correlate structural features with biological activity and predict binding modes. kcl.ac.uknih.govrjraap.comfrontiersin.org These methods help guide the design of new compounds by identifying key structural determinants of activity and selectivity. kcl.ac.uknih.govnih.govnih.govrjraap.comfrontiersin.orgrsc.org

Preclinical Evaluation: This stage involves comprehensive in vitro microbiological and molecular techniques to quantify and understand the basis of antibacterial activity, assess potential for resistance, and guide further chemical refinement. ucl.ac.be

These methodologies collectively provide a robust framework for understanding how structural changes in this compound and its derivatives influence their biological activity, thereby facilitating the rational development of more effective compounds.

Synthetic Strategies for Noformicin and Its Analogs

Total Chemical Synthesis Methodologies

Total chemical synthesis provides a controlled environment for constructing complex molecules like Noformicin, allowing for precise control over structure and stereochemistry.

The pioneering work on the chemical synthesis of this compound, including both its optically active (+)-form and racemic (±)-forms, was reported by G.D. Diana in 1973 drugfuture.comarchive.org. This early synthesis was crucial in confirming the proposed structure of the natural product. The (+)-form dihydrochloride (B599025) of this compound has a molecular formula of CHClNO and a molecular weight of 270.16, exhibiting an optical rotation of [α] +8.8° in methanol (B129727) drugfuture.com. The (±)-form dihydrochloride has a melting point of 252-254°C drugfuture.com.

The synthesis of complex natural products often benefits from convergent and stereoselective approaches, which aim to assemble molecules from smaller, pre-functionalized fragments while controlling the absolute and relative stereochemistry. While the initial synthesis by Diana established the feasibility of chemical preparation, specific details on advanced convergent or highly stereoselective routes for this compound itself are not extensively detailed in the provided literature. However, in the broader field of natural product synthesis, such methodologies are paramount for efficient and scalable production of chiral compounds. For instance, stereoselective dihydroxylation and other reactions are commonly employed to control chirality in complex molecules googleapis.com. The development of such routes for this compound would typically involve strategies to control the stereocenters present in its pyrrolidine (B122466) and amidine moieties, potentially utilizing chiral auxiliaries, asymmetric catalysis, or diastereoselective reactions.

Reported Approaches for the Synthesis of (+)- and (±)-Forms of this compound

Chemoenzymatic and Biosynthetic Engineering Approaches

Beyond purely chemical synthesis, alternative strategies leverage biological systems, either by harnessing natural microbial production or by genetically engineering strains for enhanced or diversified compound synthesis.

This compound is a natural product, originally discovered from the bacterium Nocardia formica (culture no. N.R.R.L. 2470) drugfuture.com. This strain is also identified as Streptomyces griseus subsp. formicus NBRC 14886 (JCM 3140, ATCC 14811, NRRL 2470) riken.jpdsmz.denite.go.jp. This highlights its origin from actinomycetes, a group well-known for producing a vast array of secondary metabolites, including antibiotics .

More recently, Psychrobacter faecalis, an endophyte isolated from Averrhoa carambola (star fruit), has also been reported to synthesize this compound dntb.gov.uacolab.wsacs.orgresearchgate.netcolab.ws. This discovery broadens the known microbial sources for this compound production and suggests potential for exploring diverse microbial strains and their associated metabolic pathways. Endophytic bacteria, residing within plant tissues, are recognized for their ability to produce bioactive compounds, often mirroring or diversifying the metabolites of their host plants colab.wsresearchgate.net.

The production of this compound by these microorganisms typically involves fermentation processes, where the strains are cultivated under optimized conditions to maximize yield.

Table 1: Microbial Producers of this compound

| Microorganism | Source/Origin | Key References |

| Nocardia formica | Nest of African ants in a mahogany log riken.jp | Peck et al., US 2804463 (1957); Gray, Phytopathology 45, 281 (1955); Diana (1973) drugfuture.com |

| Streptomyces griseus subsp. formicus | (Synonym for Nocardia formica NRRL 2470) riken.jp | JCM Catalogue riken.jp, BacDive dsmz.de, NITE nite.go.jp |

| Psychrobacter faecalis | Endophyte of Averrhoa carambola dntb.gov.ua | Dey et al., Process Biochemistry (2023) acs.orgresearchgate.netcolab.ws |

Genetic engineering offers powerful tools to enhance the production of natural products and to create novel analogs by manipulating biosynthetic pathways mdpi.comnih.govbritannica.com. While the general principles of genetic manipulation in bacteria are well-established, including techniques like CRISPR-Cas systems for precise genome editing and the use of shuttle vectors for gene delivery mdpi.comnih.gov, specific detailed reports on the genetic manipulation of this compound-producing strains for enhanced yield or diversification are not extensively documented in the provided search results.

However, the concept of "pathway engineering" is broadly applicable to secondary metabolite production, where metabolic flux can be altered to increase the output of a desired compound or to introduce new functionalities google.comgoogle.com. This involves targeting endogenous genes or heterologously expressed genes within the biosynthetic pathway google.comgoogle.com. For instance, in other Streptomyces species, genetic engineering has been successfully used to produce new antibiotics and enhance yields by manipulating biosynthetic gene clusters nih.govfrontiersin.orgnih.govrsc.org. Similarly, Psychrobacter faecalis has been identified as a producer of this compound, and analysis of its biosynthetic gene clusters could reveal pathways for secondary metabolite production researchgate.net. The potential for genetic engineering of this compound producers lies in identifying and manipulating the specific genes responsible for its biosynthesis to either boost natural production levels or to introduce modifications that lead to novel this compound analogs.

Preclinical Investigational Frameworks for Noformicin

Research into Combination Approaches with Noformicin

Combination therapy represents a cornerstone strategy in modern pharmacology, particularly in the fields of infectious diseases. This approach involves the co-administration of two or more therapeutic agents to achieve enhanced efficacy, broaden the spectrum of activity, reduce the likelihood of resistance development, and potentially lower individual drug dosages, thereby minimizing adverse effects ntnu.nonih.govmdpi.com. For this compound, a compound identified as an inhibitor of bacterial protein synthesis by binding to the 30S subunit of the bacterial ribosome and possessing pronounced antiviral activity, investigating its potential in combination approaches is a logical and crucial step in its preclinical development ontosight.aiaston.ac.uk.

Investigation of Synergistic Interactions with Other Antiviral or Antibacterial Agents

Synergistic interactions occur when the combined effect of two or more agents is greater than the sum of their individual effects. In the context of antimicrobial and antiviral research, identifying synergistic combinations can lead to more potent and sustainable treatment regimens ntnu.nonih.gov. This compound's dual activity as an antibacterial and antiviral agent makes it a compelling candidate for such investigations.

The rationale behind exploring synergistic interactions with this compound stems from several key advantages. Firstly, synergy can lead to increased therapeutic potency, allowing for lower concentrations of each compound to be used, which may reduce the potential for off-target effects ntnu.nonih.gov. Secondly, combining agents that target different pathways or mechanisms can significantly reduce the emergence of drug resistance, a major challenge with monotherapy nih.govaimspress.com. For instance, this compound's inhibition of bacterial protein synthesis via the 30S ribosomal subunit could be complemented by agents targeting cell wall synthesis, DNA replication, or other essential bacterial processes ontosight.aimdpi.com. Similarly, its antiviral properties could be leveraged with other antiviral agents that interfere with different stages of the viral life cycle, such as entry, replication, or assembly ntnu.nomdpi.com.

While the general principles of synergistic combination therapies are well-established in preclinical research, specific detailed findings on this compound's synergistic interactions with other antiviral or antibacterial agents are not extensively documented in the current literature. However, the broader field demonstrates the potential of such approaches. For example, preclinical studies have shown that antimicrobial peptides (AMPs) can exhibit synergistic effects when combined with conventional antibiotics, enhancing their ability to eradicate biofilms and chronic infections nih.govaimspress.com. Similarly, metal-based nanoparticles, such as silver nanoparticles (AgNPs) and zinc oxide nanoparticles (ZnO-NPs), have demonstrated synergistic antibacterial efficacy when combined with antibiotics like fosfomycin, ampicillin, kanamycin, tetracycline, erythromycin, and chloramphenicol (B1208) against various multidrug-resistant pathogens mdpi.comnih.govmdpi.com. These examples highlight the diverse strategies employed in investigating synergistic interactions, providing a framework for potential future studies involving this compound.

Rational Design and Evaluation of Multi-Compound Strategies in Preclinical Settings

Rational design of multi-compound strategies involves a deliberate and informed approach to selecting and combining agents based on their known mechanisms of action, pharmacokinetic profiles, and predicted interactions. This contrasts with empirical screening and aims to optimize therapeutic outcomes by targeting multiple pathways simultaneously or sequentially mdpi.comnih.gov. For this compound, a rational design approach would consider its established mechanism of inhibiting bacterial protein synthesis and its observed antiviral activity to identify complementary agents.

The evaluation of multi-compound strategies in preclinical settings typically involves a series of rigorous in vitro and in vivo studies. In vitro methods, such as checkerboard assays, are commonly employed to quantitatively assess synergistic, additive, or antagonistic interactions between compounds by determining fractional inhibitory concentration indices (FICIs) nih.gov. These assays can provide initial insights into optimal combination ratios and concentrations. Subsequent preclinical evaluations often move to more complex models, including cell culture systems for antiviral assessments and animal models of infection for both antibacterial and antiviral efficacy nih.govaimspress.comnih.gov. These models allow for the assessment of efficacy in a more physiologically relevant environment, considering factors such as drug distribution, metabolism, and potential host interactions. The ultimate goal of such rational design and evaluation is to identify multi-compound regimens that offer superior efficacy, reduced toxicity, and a higher barrier to resistance development compared to single-agent therapies.

Advanced Analytical and Computational Methodologies in Noformicin Research

Chromatographic and Spectroscopic Techniques for Identification, Quantification, and Purity Assessment

Chromatographic and spectroscopic methods are indispensable tools in Noformicin research, offering precise means for its identification, quantification, and purity evaluation. These techniques leverage distinct physical and chemical properties of the compound to achieve separation, detection, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique employed for the identification of volatile and semi-volatile compounds, including this compound and its derivatives. In GC-MS, a sample containing this compound is first separated into its individual components by gas chromatography based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, each component enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which displays a unique fragmentation pattern and mass-to-charge ratio (m/z) for the molecular ion and its fragments, serves as a "fingerprint" for compound identification. animalmedicalresearch.orgwjpmr.com

For this compound, GC-MS has been utilized in studies involving its sulfate (B86663) form (dl-Noformicin sulfate) for the identification of reaction products and pathways, indicating its utility in synthetic and degradation studies. library.kz Furthermore, GC-MS has been applied in the analysis of this compound synthesized by microorganisms, such as Psychrobacter faecalis, employing a volatolomic approach to characterize the produced compound. dntb.gov.ua The comparison of the obtained mass spectra with spectral libraries allows for the confident identification of this compound and its related impurities or metabolites.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups present within a molecule. It operates by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The unique pattern of absorbed wavelengths produces an infrared spectrum that is characteristic of the compound's functional groups. innovatechlabs.comresearchgate.netupi.edu

For this compound (C8H15N5O), FT-IR spectroscopy would reveal characteristic absorption bands corresponding to its specific functional groups. Given its molecular formula and structure, which includes amino, imino, and carboxamide functionalities, key absorption regions would be expected. For instance, N-H stretching vibrations from primary amines or amides typically appear in the 3300-3500 cm⁻¹ range, while C=O stretching from the carboxamide group would be observed around 1630-1690 cm⁻¹. C-H stretching vibrations from aliphatic groups would appear in the 2850-2970 cm⁻¹ range. The presence and position of these bands provide crucial information about the molecular structure and can confirm the presence of specific functional moieties within the this compound molecule. ieeesem.com

Ultra Performance Liquid Chromatography (UPLC) for Purification and Analysis

Ultra Performance Liquid Chromatography (UPLC) represents an advanced chromatographic technique that offers superior speed, resolution, and sensitivity compared to traditional High Performance Liquid Chromatography (HPLC). UPLC utilizes smaller particle sizes in its stationary phases, allowing for higher operating pressures and significantly improved separation efficiency. researchgate.net

In this compound research, UPLC is invaluable for both purification and analytical assessment. For purification, UPLC can effectively separate this compound from complex mixtures, such as fermentation broths where it is produced by Nocardia formica, or from synthetic reaction mixtures, enabling the isolation of highly pure samples. Analytically, UPLC is employed for quantifying this compound in various matrices and for assessing its purity by detecting and quantifying impurities. The high resolution of UPLC allows for the separation of closely related compounds, including stereoisomers or degradation products, which is critical for quality control and stability studies. researchgate.netnih.gov

Quantum Chemical and Molecular Mechanics Studies for Interaction Profiling

Computational methodologies, including quantum chemical and molecular mechanics studies, play a pivotal role in understanding the intrinsic properties of this compound and its interactions with biological targets. These methods provide theoretical insights that complement experimental findings, particularly in elucidating binding mechanisms and energetic profiles.

Ab Initio Calculations on this compound and its Stereoisomers

Ab initio calculations, derived from first principles of quantum mechanics without empirical parameters, are fundamental for determining the electronic structure, optimized geometries, and relative energies of molecules. For this compound, such calculations are particularly useful for characterizing its various stereoisomeric forms. This compound (also referred to as noformycin) possesses stereocenters that can influence its biological activity and interactions. nih.gov

Research has employed ab initio calculations, such as the Hartree-Fock method with the 6-31G basis set, to study noformycin and its stereoisomers. These calculations provide detailed information on geometry-optimized conformations, energies, and the distribution of electrostatic charges within the molecules. For instance, the rotational barrier for a specific bond (C3-C6) in noformycin has been calculated, along with its dipole moment. nih.gov

A significant application of ab initio calculations for this compound and its related oligopeptide antibiotics has been in interpreting their differential interactions with the minor groove of B-DNA. These calculations help predict the binding order and energy differences for complexation with DNA among different stereoisomers. For noformycin, the 4R structure was found to bind more effectively than its enantiomer (4S), a finding consistent across both ab initio and molecular mechanics treatments. nih.gov

The following table illustrates typical data obtained from ab initio calculations for this compound and related compounds:

| Compound/Stereoisomer | Dipole Moment (Debye) | Rotational Barrier (kcal/mole) | DNA Complexation Energy Difference (Relative to Strongest Binder) |

| Noformycin (4R) | 7.69 nih.gov | ~6 (C3-C6 bond) nih.gov | Baseline (Strongest Binding) nih.gov |

| Noformycin (4S) | N/A | N/A | Less effective binding than 4R nih.gov |

| Amidinomycin (1S,3R) | 5.58 nih.gov | N/A | Baseline (Strongest Binding) nih.gov |

| Amidinomycin (RR) | N/A | N/A | 4.2% nih.gov |

| Amidinomycin (RS) | N/A | N/A | 6.7% nih.gov |

| Amidinomycin (SS) | N/A | N/A | 21.5% nih.gov |

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD simulations provide dynamic insights into the interactions between a compound and its biological targets, such as proteins, nucleic acids (like DNA), or membranes. mdpi.comnih.govnih.gov

For this compound, MD simulations are crucial for understanding its binding modes, conformational changes upon binding, and the stability of this compound-target complexes. For instance, in conjunction with ab initio calculations, molecular mechanics calculations (often a component or precursor to MD simulations) have been used to interpret the interactions of noformycin stereoisomers with the minor groove of DNA. These studies can reveal how the specific stereochemistry of this compound influences its fit and hydrogen bonding patterns within the DNA helix, thereby impacting its binding affinity and antiviral activity. nih.gov

MD simulations can provide detailed trajectories of this compound approaching and interacting with a target, showing how it diffuses, reorients, and forms specific contacts. This dynamic perspective is invaluable for elucidating the molecular mechanisms underlying this compound's biological effects, such as its reported antiviral properties. By analyzing parameters like root-mean-square deviation (RMSD), hydrogen bond formation, and interaction energies over the simulation time, researchers can gain a comprehensive understanding of the stability and nature of this compound-target interactions. mdpi.comresearchgate.net

Computational Modeling of this compound-Protein and this compound-DNA Interactions

Computational modeling plays a pivotal role in elucidating the molecular interactions between small molecules and biological macromolecules such as proteins and DNA. While specific computational studies on this compound's direct interactions with proteins or DNA are not extensively detailed in publicly available literature, the principles and techniques employed for similar compounds offer a clear framework for future research.

Computational Techniques and Their Applications:

Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or DNA. It estimates the binding affinity and identifies potential binding sites. For a compound like this compound, molecular docking could be used to:

Identify putative protein targets by screening against databases of protein structures.

Predict how this compound might bind to specific DNA sequences, including intercalation or groove-binding modes. Computational docking models have been used to assess noncovalent drug/DNA interactions, revealing potential genotoxic consequences of such binding guidetopharmacology.org.

Determine the most energetically favorable binding poses, offering insights into the initial steps of molecular recognition.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time, revealing conformational changes, stability of complexes, and the role of solvent molecules. For this compound, MD simulations could be instrumental in:

Investigating the stability of predicted this compound-protein or this compound-DNA complexes over time.

Characterizing the dynamic behavior of this compound within a binding pocket or along a DNA helix.

Understanding the effects of this compound binding on the flexibility and structure of its target macromolecules. Molecular dynamics simulations are widely used to clarify mechanisms of interaction between compounds and biological membranes or nucleic acids researchgate.netfishersci.ca.

Quantum Mechanics (QM) and Hybrid QM/MM Methods: These methods offer a higher level of accuracy in describing electronic interactions, particularly at the active site of enzymes or critical binding regions. They can be used to:

Refine binding poses and energies obtained from docking studies.

Analyze the nature of chemical bonds and non-covalent interactions formed between this compound and its targets.

Relevance to this compound Research:

Given that this compound exhibits antimicrobial properties, understanding its interactions with essential bacterial proteins (e.g., enzymes involved in cell wall synthesis, DNA replication, or protein synthesis) or bacterial DNA is crucial for elucidating its mechanism of action. Computational modeling can provide a cost-effective and rapid initial screening tool to identify potential targets, guiding subsequent experimental validation. For instance, studies on other antimicrobial peptides have utilized computational modeling to investigate their interactions with DNA, showing that disrupting these interactions can decrease antibacterial activity researchgate.net. Similarly, the interaction of chitosan, another antimicrobial agent, with microbial cell membranes and DNA has been explored using molecular dynamics simulations.

Table 1: Key Computational Modeling Approaches for Small Molecule-Biomolecule Interactions

| Computational Method | Primary Application | Insights Gained |

| Molecular Docking | Predicting binding poses and affinities | Identification of potential targets, initial binding modes, binding site analysis |

| Molecular Dynamics (MD) | Simulating dynamic interactions over time | Conformational changes, complex stability, solvent effects, binding kinetics |

| Quantum Mechanics (QM) | High-accuracy electronic structure calculations | Detailed analysis of chemical bonds, reaction mechanisms, electronic properties |

| Hybrid QM/MM | Combining QM accuracy with MM efficiency | Accurate description of active site chemistry within a larger biological system |

Omics Approaches (e.g., transcriptomics, proteomics) to Elucidate Systemic Effects in Research Models

Omics technologies, including transcriptomics and proteomics, are powerful tools for gaining a holistic understanding of the systemic effects of a chemical compound on biological systems. These approaches allow researchers to analyze global changes in gene expression (transcriptomics) and protein abundance (proteomics) in response to exposure to a compound like this compound.

Transcriptomics:

Transcriptomic studies involve the comprehensive analysis of RNA transcripts, providing insights into which genes are activated or suppressed in a given biological context. For this compound research, transcriptomics could be employed to:

Identify modulated gene pathways: Determine which cellular pathways are up- or down-regulated in research models (e.g., bacterial cells, mammalian cells) treated with this compound. This can reveal the cellular responses and adaptive mechanisms to the compound.

Elucidate mechanisms of action: By observing changes in gene expression related to specific cellular processes (e.g., metabolism, stress response, cell division), transcriptomics can help pinpoint the molecular targets or pathways through which this compound exerts its effects. For example, transcriptomic analysis has been used to identify differentially regulated genes and metabolites in plants responding to rhizobacteria, providing insights into induced resistance mechanisms.

Assess systemic impact: In more complex research models (e.g., whole organisms), transcriptomics can reveal broader systemic effects beyond direct cellular targets, such as immune responses or metabolic alterations.

Proteomics:

Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions. Since proteins are the primary functional molecules in cells, proteomic analysis offers a direct view of the physiological state and cellular responses to a compound. In the context of this compound, proteomics can be used to:

Identify differentially expressed proteins: Quantify changes in protein levels in response to this compound treatment, which can confirm or expand upon findings from transcriptomic studies.

Discover protein targets: Identify specific proteins that are directly bound or modified by this compound, or whose expression is significantly altered, indicating their involvement in the compound's mechanism of action. Proteomic approaches have been used to understand the antibacterial mechanisms of bioactive natural products by evaluating differential gene expression in treated versus untreated strains.

Investigate post-translational modifications: Analyze changes in protein modifications (e.g., phosphorylation, glycosylation) that might be induced by this compound, affecting protein activity or stability.

Integration of Omics Data:

The true power of omics approaches lies in their integration. Combining transcriptomic and proteomic data, and potentially metabolomic data, can provide a more comprehensive and robust picture of this compound's systemic effects. This integrated approach can help to:

Corroborate findings: Confirm gene expression changes at the protein level.

Uncover regulatory networks: Map out complex molecular networks affected by this compound.

Prioritize targets: Identify key genes and proteins that are consistently modulated across different omics layers, making them strong candidates for further investigation.

This compound has been noted in studies concerning "omics approaches" in the context of its synthesis by endophytic bacteria, particularly Psychrobacter faecalis, and its role in inhibiting microbial pathogens. This highlights the relevance of omics in the broader research landscape surrounding this compound, even if detailed systemic omics studies on the compound itself are not yet widely published. The application of these advanced methodologies is essential for a thorough characterization of this compound's biological activities and its potential therapeutic applications.

Future Directions and Emerging Research Avenues for Noformicin

Exploration of Uncharted Biological Activities and Novel Molecular Targets

Initial investigations suggest that Noformicin, particularly when synthesized by microorganisms such as Psychrobacter faecalis, exhibits inhibitory effects against microbial pathogens. researchgate.netcolab.ws Specifically, a study focusing on metabolites from Psychrobacter faecalis, an endophyte of Averrhoa carambola, reported the inhibition of microbial pathogens. researchgate.net While the exact spectrum of activity and specific molecular targets for purified this compound are yet to be fully elucidated in publicly available literature, this antimicrobial potential positions this compound as a candidate for further pharmacological exploration. Future research will need to precisely identify the range of microorganisms susceptible to this compound and determine its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens. Furthermore, a critical direction involves the identification of its specific molecular targets within microbial cells. This could involve proteomic, genomic, and metabolomic approaches to pinpoint the cellular processes or macromolecules that this compound interacts with to exert its antimicrobial effect. Understanding these targets is crucial for rational drug design and for overcoming potential resistance mechanisms.

Development of Innovative Synthetic Routes and Derivatization Strategies

Currently, detailed innovative synthetic routes for this compound are not widely reported in the public domain. Given the complexity often associated with natural products, the development of efficient and scalable synthetic pathways for this compound is a significant future direction. This could involve total synthesis, where the compound is constructed from simpler precursors, or semi-synthesis, which would entail chemical modifications of a naturally derived precursor. Research in this area would focus on developing stereoselective and high-yielding synthetic methods to ensure purity and scalability.

Beyond de novo synthesis, the exploration of derivatization strategies presents a promising avenue. By chemically modifying the this compound scaffold, researchers could aim to enhance its potency, improve its selectivity, alter its pharmacokinetic properties (e.g., solubility, stability), or reduce potential off-target effects. This involves creating analogues with subtle structural changes to probe structure-activity relationships, which is fundamental for optimizing its therapeutic potential. High-throughput synthesis and screening of this compound derivatives could lead to compounds with superior biological profiles.

Application of this compound as a Chemical Probe or Research Tool to Elucidate Biological Pathways

Chemical probes are indispensable tools in biological research, designed to selectively modulate the function of specific proteins or pathways, thereby helping to elucidate their roles in complex biological systems. jst.go.jpechemi.com While this compound's precise molecular targets are still under investigation, its reported biological activity suggests a strong potential for its development as a chemical probe.

Future research could focus on transforming this compound into a high-quality chemical probe. This would involve:

Target Identification and Validation: Rigorously identifying and validating the specific proteins or biological pathways that this compound interacts with. This could involve affinity-based proteomics, phenotypic screening coupled with target deconvolution, or genetic approaches.

Mechanism of Action Studies: Detailed studies to understand how this compound modulates its target(s) at a molecular level, whether through inhibition, activation, or other mechanisms.

Development of Inactive Analogues: Synthesizing structurally similar but biologically inactive versions of this compound to serve as crucial negative controls in experiments, ensuring that observed biological effects are indeed due to specific target engagement. nih.gov

As a chemical probe, this compound could facilitate the understanding of fundamental biological processes, validate potential drug targets, and aid in the discovery of new therapeutic strategies, particularly in the context of microbial pathogenesis or other areas where its activity is observed.

Bioengineering Strategies for Sustainable and Optimized this compound Production

The discovery that this compound is synthesized by Psychrobacter faecalis, an endophytic bacterium, highlights the potential for bioengineering approaches to achieve sustainable and optimized production. researchgate.netcolab.ws This natural origin provides a foundation for leveraging microbial biosynthesis for large-scale production, which can be more environmentally friendly and cost-effective than traditional chemical synthesis for complex natural products.

Future bioengineering strategies could include:

Strain Improvement: Genetic engineering of Psychrobacter faecalis or other suitable microbial hosts to enhance this compound yield. This may involve optimizing gene expression of the biosynthetic pathway enzymes, eliminating competing metabolic pathways, or improving precursor availability.

Metabolic Pathway Engineering: If the biosynthetic pathway of this compound is fully elucidated, it could be engineered into robust industrial microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae) that are amenable to large-scale fermentation. This would involve identifying and transferring the genes responsible for this compound biosynthesis. google.comgoogle.com

Process Optimization: Optimizing fermentation conditions (e.g., media composition, temperature, pH, aeration) to maximize this compound production. This could involve high-throughput screening of different culture conditions and bioreactor designs.

Synthetic Biology Approaches: Utilizing synthetic biology tools to design and construct novel microbial cell factories specifically tailored for high-yield this compound production, potentially incorporating elements from different organisms to create a highly efficient biosynthetic route. nih.gov

These bioengineering strategies aim to ensure a consistent, high-quality, and economically viable supply of this compound for research and potential therapeutic applications.

Q & A

Q. Q1. What are the foundational biochemical properties of Noformicin, and how are they characterized experimentally?

Methodological Answer :

- Begin with in silico molecular modeling to predict physicochemical properties (e.g., solubility, logP) using tools like ChemAxon or Schrödinger Suite.

- Validate experimentally via HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification .

- Reference crystallography data (if available) to confirm 3D conformation.

Q. Q2. What standard protocols exist for synthesizing this compound in academic laboratories?

Methodological Answer :

- Follow peer-reviewed synthetic routes (e.g., multi-step organic synthesis with documented yields).

- Optimize reaction conditions (temperature, catalysts) using design-of-experiments (DoE) frameworks to minimize byproducts .

- Include purity thresholds (>95%) and characterization data (e.g., IR, UV-Vis) in protocols for reproducibility .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across preclinical studies?

Methodological Answer :

- Conduct a systematic review with inclusion/exclusion criteria (e.g., PRISMA guidelines) to identify bias sources (e.g., dosage variability, model organisms) .

- Perform meta-analysis using fixed/random-effects models to quantify heterogeneity.

- Validate findings via independent replication studies with standardized protocols (e.g., identical cell lines, dosing schedules) .

Q. Q4. What experimental designs are optimal for investigating this compound’s mechanism of action in complex biological systems?

Methodological Answer :

Q. Q5. How should researchers address ethical challenges in this compound’s in vivo studies?

Methodological Answer :

- Adhere to NIH/ARRIVE guidelines for animal studies: justify sample sizes via power analysis, minimize suffering through humane endpoints .

- For human cell lines, obtain IRB approval and document informed consent processes (e.g., donor anonymity, data privacy) .

Data Analysis & Interpretation

Q. Q6. What statistical methods are recommended for analyzing this compound’s dose-response relationships in heterogeneous datasets?

Methodological Answer :

Q. Q7. How can researchers validate this compound’s target engagement in silico and in vitro?

Methodological Answer :

- In silico : Molecular docking simulations (AutoDock, GROMACS) to predict binding affinities to putative targets (e.g., kinases) .

- In vitro : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic/thermodynamic profiling .

Reproducibility & Transparency

Q. Q8. What steps ensure reproducibility in this compound’s preclinical studies?

Methodological Answer :

- Publish raw datasets (e.g., depositing in Zenodo or Figshare) with metadata (e.g., instrument calibration logs).

- Document experimental protocols in Supplementary Materials using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Use blockchain-enabled lab notebooks (e.g., SciNote) for timestamped data integrity .

Emerging Research Frontiers

Q. Q9. What unexplored pharmacological interactions of this compound warrant investigation?

Methodological Answer :

Q. Q10. How can machine learning enhance this compound’s drug development pipeline?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.